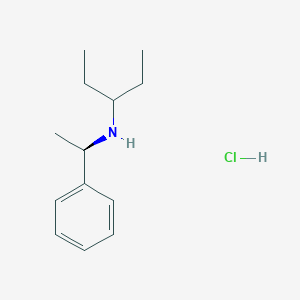
(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride
Vue d'ensemble
Description
“®-N-(1-Phenylethyl)pentan-3-amine hydrochloride” is a chemical compound with the CAS Number 374790-91-7. It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of amines, including “®-N-(1-Phenylethyl)pentan-3-amine hydrochloride”, consists of an sp3 hybridized nitrogen atom. The nitrogen atom can be either alkyl substituted (alkylamines) or aryl substituted (arylamines) . The specific molecular structure of this compound is not provided in the search results.Applications De Recherche Scientifique
Synthesis and Catalytic Applications
One study presents a one-pot synthesis method over bifunctional palladium/amberlyst catalysts for creating a new potential analgesic compound, highlighting the efficiency of certain catalytic systems in complex organic syntheses (Wissler et al., 2007). This methodology may be adaptable for synthesizing compounds like "(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride", given its structural similarity to the compounds discussed.
Drug Discovery and Development
Research on radical multicomponent carboamination of [1.1.1]propellane has shown efficient methods for synthesizing multifunctionalized derivatives, valuable in drug discovery for their three-dimensional, small-ring scaffolds (Kanazawa et al., 2017). This technique could be useful for developing derivatives of "(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride" for pharmaceutical applications.
Material Science and Organic Synthesis
Another study explores a new route to bicyclo[1.1.1]pentan-1-amine, a compound structurally related to "(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride". The research emphasizes the synthetic versatility and potential applications of bicyclic compounds in material science and organic synthesis (Goh et al., 2014).
Analytical Chemistry and Extraction Techniques
Studies on solvent extraction of tricyclic amines and the fluorescence of catechol amines condensed with formaldehyde provide insights into analytical chemistry techniques that could be applicable to "(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride". These include methods for extracting amines from complex matrices and understanding their fluorescence properties for analytical purposes (Lagerström et al., 1983), (Falck et al., 1962).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(1R)-1-phenylethyl]pentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12;/h6-11,13-14H,4-5H2,1-3H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPRPVRHVBFULB-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N[C@H](C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



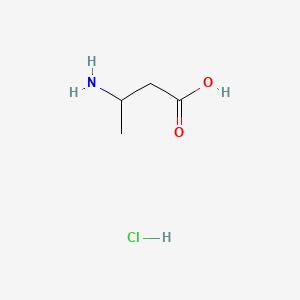
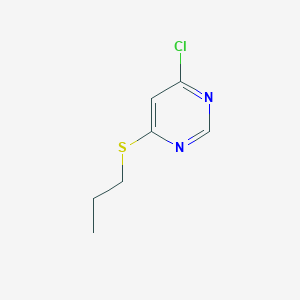
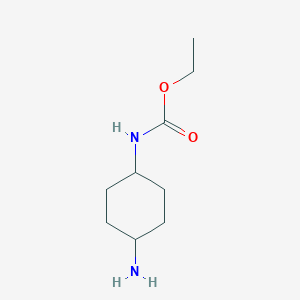
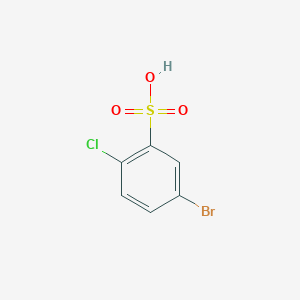
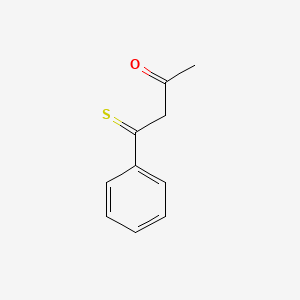
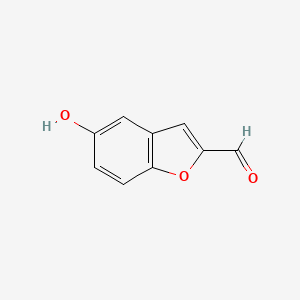
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1647021.png)


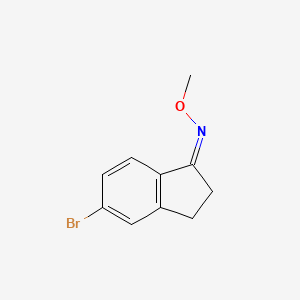
![(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1647041.png)
![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1647045.png)
![4-Methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1647047.png)
